3-[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
3-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodioxole ring, a pyranone ring, and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the core structure, which is then further modified through various chemical reactions to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
3-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16O8 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
3-[(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C18H16O8/c1-9-6-12(20)14(18(21)26-9)11(19)5-4-10-7-13(22-2)16-17(15(10)23-3)25-8-24-16/h4-7,20H,8H2,1-3H3/b5-4+ |
InChI Key |
JZIHHRCZXGTQHG-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC)O |
Origin of Product |
United States |
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